molecular formula C9H7ClN2 B3032886 4-Chloro-2-methyl-1,7-naphthyridine CAS No. 61319-98-0

4-Chloro-2-methyl-1,7-naphthyridine

Cat. No. B3032886
CAS RN: 61319-98-0
M. Wt: 178.62 g/mol
InChI Key: BTWUWVSDZFRDGY-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1,7-naphthyridine is a chemical compound that belongs to the naphthyridine family, a group of compounds known for their diverse biological activities. While the provided papers do not directly discuss 4-Chloro-2-methyl-1,7-naphthyridine, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related naphthyridine derivatives.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves chemical modification of pyridine derivatives or condensation reactions. For instance, the synthesis of tetrahydro-1,6-naphthyridine methyl homologs was achieved by modifying pyridine derivatives and by condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation . Another synthesis route for a naphthyridine derivative involved masking a double bond through reduction, regioselective deprotonation, methylation, and then regeneration of the double bond via selenation, oxidation, and syn-elimination . These methods highlight the complexity and the multi-step nature of synthesizing naphthyridine compounds.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of nitrogen atoms within the ring system, which can influence the chemical reactivity and biological activity of these compounds. The structure of synthesized naphthyridines is typically confirmed using spectroscopic methods such as 1H NMR and mass spectrometry . The presence of substituents like chloro, fluoro, and methyl groups can significantly alter the properties of the naphthyridine core.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo various chemical reactions, including substitutions and hydrolysis, as part of their synthesis or modification. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involved substitution and hydrolysis steps, with an overall yield of 63.69% . The reactivity of these compounds can be further manipulated through the introduction of different substituents, as seen in the preparation of thieno[2,3-c]-1,5-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and biological activity. Some naphthyridine derivatives have shown antibacterial activity, which suggests potential applications in medicinal chemistry . The specific properties of 4-Chloro-2-methyl-1,7-naphthyridine would likely depend on the nature of the substituents and the overall molecular conformation.

Scientific Research Applications

Naphthyridine Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Naphthyridine compounds are of great importance due to their broad spectrum of biological activities. They are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants . They also exhibit diverse applications, including drug development and organic synthesis, due to their unique properties and structural versatility.
  • Methods of Application or Experimental Procedures : The synthesis of naphthyridine compounds often involves the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal . The specific methods of application or experimental procedures can vary greatly depending on the specific naphthyridine compound and its intended use.
  • Results or Outcomes : The outcomes of using naphthyridine compounds can also vary greatly. For example, substituted 1,8-naphthyridine compounds are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .

Anticancer Properties

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 1,6-Naphthyridines are pharmacologically active and have a variety of applications such as anticancer . They have been studied for their anticancer activity on different cancer cell lines .
  • Results or Outcomes : The outcomes of using naphthyridine compounds can also vary greatly. For example, 1,6-naphthyridines have shown promising results in anticancer studies .

Reactivity and Applications of 1,5-Naphthyridines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1,5-Naphthyridines exhibit a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
  • Methods of Application or Experimental Procedures : The synthesis of 1,5-naphthyridines often involves the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal . The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .
  • Results or Outcomes : The outcomes of using 1,5-naphthyridines can also vary greatly. For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .

Use in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Naphthyridine derivatives, including “4-Chloro-2-methyl-1,7-naphthyridine”, can be used in organic synthesis due to their unique properties and structural versatility .
  • Methods of Application or Experimental Procedures : The synthesis of naphthyridine compounds often involves the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal . The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .
  • Results or Outcomes : The outcomes of using naphthyridine compounds can vary greatly. For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .

Formation of Metal Complexes

  • Scientific Field : Inorganic Chemistry
  • Summary of the Application : Naphthyridine compounds can form complexes with various metals, which can have a variety of applications in fields such as catalysis, materials science, and medicinal chemistry .
  • Methods of Application or Experimental Procedures : The formation of metal complexes often involves the reaction of the naphthyridine compound with a suitable metal salt or complex .
  • Results or Outcomes : The outcomes of using naphthyridine compounds can also vary greatly. For example, naphthyridine-metal complexes have been studied for their potential applications in various fields .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety pictograms associated with it are GHS07, and the signal word is "Warning" .

Future Directions

Naphthyridines, including 4-Chloro-2-methyl-1,7-naphthyridine, have received considerable interest due to their wide applicability in medicinal chemistry and materials science . The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches .

properties

IUPAC Name

4-chloro-2-methyl-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUWVSDZFRDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CN=CC2=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486137
Record name 4-CHLORO-2-METHYL-1,7-NAPHTHYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-1,7-naphthyridine

CAS RN

61319-98-0
Record name 4-Chloro-2-methyl-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61319-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-2-METHYL-1,7-NAPHTHYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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